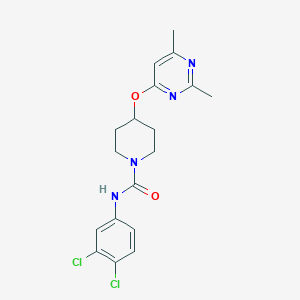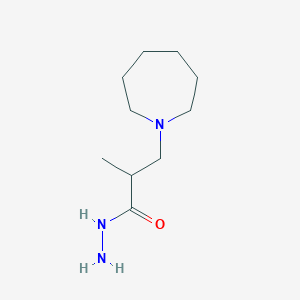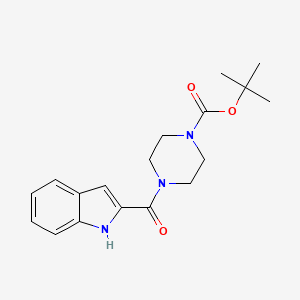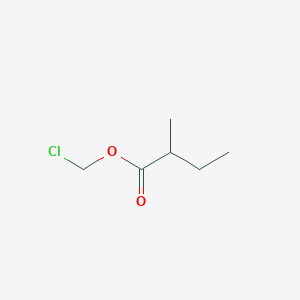![molecular formula C13H11N3O2S B3014901 2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione CAS No. 1240790-65-1](/img/structure/B3014901.png)
2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione” is a complex organic molecule that contains an isoindole-1,3-dione group and a 2-amino-1,3-thiazol-4-yl group . Isoindole-1,3-dione, also known as phthalimide, is a heterocyclic compound . The 2-amino-1,3-thiazol-4-yl group is a type of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindole-1,3-dione and 2-amino-1,3-thiazol-4-yl moieties . Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present . The isoindole-1,3-dione moiety could undergo reactions typical of imides, while the 2-amino-1,3-thiazol-4-yl group could participate in reactions typical of amines and thiazoles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups could impact its solubility in different solvents.科学的研究の応用
Synthesis and Chemical Properties
2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione serves as a crucial intermediate in synthesizing a variety of heterocyclic compounds. It is involved in the synthesis of novel thiazole, pyranothiazole, and thiazolo[4,5-b]pyridines derivatives, which exhibit a broad spectrum of medicinal and biological properties. Notably, its derivatives have shown potential in the development of new anticancer drugs, especially against breast cancer cell lines (Hosny et al., 2019).
Antimicrobial Activity
Some derivatives of this compound have been investigated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as antibacterial and antifungal agents (Jat et al., 2006).
Herbicidal Activity
In the realm of agriculture, certain derivatives of this compound have been explored for their herbicidal properties. Specifically, they have been found to inhibit protoporphyrinogen oxidase, a key target in the development of herbicides. This indicates their potential use in controlling unwanted plant growth (Wu et al., 2014).
Antitubercular Activity
Recent studies have also demonstrated the potential of this compound derivatives in treating tuberculosis. These compounds have shown significant anti-tubercular activity, offering a promising avenue for developing new treatments against drug-resistant strains of Mycobacterium tuberculosis (Victor Rachel & Monica, 2020).
Molecular Docking and Enzyme Inhibition
This compound and its derivatives have been subject to molecular docking studies, particularly focusing on their enzyme inhibition capabilities. These studies have provided insights into their potential therapeutic applications, such as in the treatment of diseases involving specific enzymatic pathways (Babar et al., 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . The presence of the thiazole moiety, a five-membered heterocyclic ring containing one sulfur and one nitrogen atom, is a key feature in many biologically active compounds .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the presence of a sulfur atom in thiazole derivatives can contribute to high liposolubility, which can lead to good oral absorption and cell permeability, thereby enhancing bioavailability .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental conditions .
特性
IUPAC Name |
2-[1-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7(10-6-19-13(14)15-10)16-11(17)8-4-2-3-5-9(8)12(16)18/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWZGGZVXMUPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)N)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide](/img/structure/B3014819.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B3014821.png)



![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014829.png)
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B3014830.png)

![3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B3014833.png)

![2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole](/img/structure/B3014837.png)

